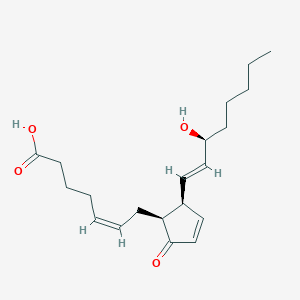

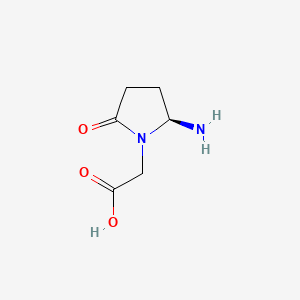

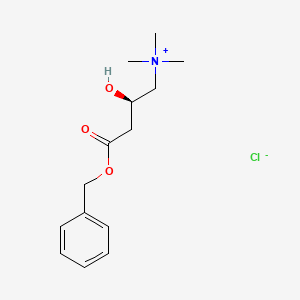

17|A-Estradiol 3-O-Benzyl 17-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolic Profiling

Modification of 17β-estradiol metabolite profile in steer edible tissues after estradiol implant administration has shown that using gas chromatography–high resolution mass spectrometry (HRMS), it's possible to differentiate between untreated and implanted animals based on their metabolic profile. This differentiation is crucial in areas where the use of natural hormones in breeding cattle is strictly forbidden, as in the European Union (Maume et al., 2003).

Neuroprotective Properties

Studies on 17β-O-Alkyl ethers of estradiol, synthesized from 3-O-benzyl-17β-estradiol, revealed an increase in the protection of neural (HT-22) cells against oxidative stress, indicating potential neuroprotective properties. The protection furnished by higher (C-3 to C-8) alkyl ethers was significant compared to estradiol, highlighting the potential application of these compounds in addressing oxidative stress-related neural damage (Prokai et al., 2001).

Steroid Hormone Measurement in Meat

Understanding the estradiol content in bovine edible tissues is crucial for ensuring consumer safety and adhering to food safety standards. Research has focused on developing a multi-step extraction procedure in conjunction with parallel metabolism studies to evaluate estradiol content accurately. This research has been pivotal in separating various classes of free estradiol and conjugates, ensuring that meat products meet the required safety standards (Maume et al., 2001).

Potential Applications in Polymer-based Drug Delivery

Research into macromolecular prodrugs, specifically the synthesis and characterization of polymer-estradiol conjugates, suggests potential applications in drug delivery systems. The conversion of estradiol-3-benzoate (EB) into a polymeric carrier by carbamate linkage through a non-toxic ethylenediamine spacer indicates the possibility of developing hydrosoluble estradiol prodrugs. This research opens avenues for more efficient and targeted drug delivery mechanisms (Zovko et al., 2004).

Hormonal Residue Monitoring in Cattle

Understanding the serum profile disturbances in cattle in response to exogenous estradiol is essential for developing screening tools to monitor forbidden treatments in animal husbandry. Research focusing on the serum levels of various steroid sex hormones in cattle treated with estradiol benzoate (EB) has highlighted the potential for manifest variations between animal groups. This is instrumental in the development of viable screening tools for monitoring purposes in cattle, ensuring compliance with regulations and consumer safety (Regal et al., 2011).

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3/t28-,29-,30+,31+,32+,33+,34+,35-,37-,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEMHHUYYPYPOD-YRRBPLPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747730 |

Source

|

| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-98-8 |

Source

|

| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)